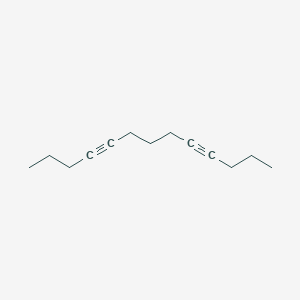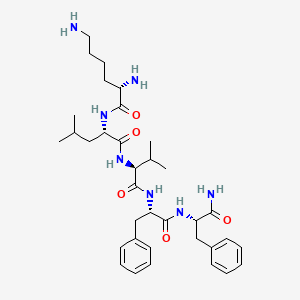
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure that includes two benzene rings fused to a nitrogen-containing five-membered ring. This compound is known for its potent mutagenic and carcinogenic properties .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole typically involves multi-step organic reactions. One common method includes the nitration of dibenzo(c,g)carbazole followed by hydroxylation. The reaction conditions often require strong acids and bases, high temperatures, and specific catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its mutagenic properties make it a useful compound in genetic studies.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves its interaction with DNA, leading to mutations and potentially carcinogenic effects. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole include:
7H-Dibenzo(c,g)carbazole: Lacks the hydroxy and nitro groups but shares the core structure.
5-Nitro-7H-dibenzo(c,g)carbazol-3-ol: Similar structure with slight variations in functional groups
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
188970-81-2 |
|---|---|
Molekularformel |
C20H12N2O3 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-6-ol |
InChI |
InChI=1S/C20H12N2O3/c23-12-6-7-14-15(9-12)18(22(24)25)10-17-20(14)19-13-4-2-1-3-11(13)5-8-16(19)21-17/h1-10,21,23H |
InChI-Schlüssel |
QNTGEBRZCVJWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC(=CC5=C(C=C4N3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)


![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)



![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
